(3R)-N-methylpiperidine-3-sulfonamide hydrochloride (3R)-N-methylpiperidine-3-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18082077
InChI: InChI=1S/C6H14N2O2S.ClH/c1-7-11(9,10)6-3-2-4-8-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1
SMILES:
Molecular Formula: C6H15ClN2O2S
Molecular Weight: 214.71 g/mol

(3R)-N-methylpiperidine-3-sulfonamide hydrochloride

CAS No.:

Cat. No.: VC18082077

Molecular Formula: C6H15ClN2O2S

Molecular Weight: 214.71 g/mol

* For research use only. Not for human or veterinary use.

(3R)-N-methylpiperidine-3-sulfonamide hydrochloride -

Specification

Molecular Formula C6H15ClN2O2S
Molecular Weight 214.71 g/mol
IUPAC Name (3R)-N-methylpiperidine-3-sulfonamide;hydrochloride
Standard InChI InChI=1S/C6H14N2O2S.ClH/c1-7-11(9,10)6-3-2-4-8-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1
Standard InChI Key GVHBPNWPVCGZGH-FYZOBXCZSA-N
Isomeric SMILES CNS(=O)(=O)[C@@H]1CCCNC1.Cl
Canonical SMILES CNS(=O)(=O)C1CCCNC1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₆H₁₅ClN₂O₂S, with a molecular weight of 214.71 g/mol . Its structure comprises a six-membered piperidine ring with (3R)-configured stereochemistry, a methyl group on the nitrogen atom, and a sulfonamide (-SO₂NH₂) group at the 3-position. The hydrochloride salt enhances aqueous solubility, a critical property for pharmacological applications.

Key Structural Attributes:

  • Piperidine Core: Confers rigidity and influences receptor-binding interactions.

  • Sulfonamide Group: Facilitates hydrogen bonding with biological targets, enhancing inhibitory activity .

  • Chiral Center: The (3R) configuration is essential for enantioselective interactions with enzymes and receptors.

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of (3R)-N-methylpiperidine-3-sulfonamide hydrochloride typically involves two primary steps:

  • Sulfonylation of N-Methylpiperidine: Reaction with sulfonyl chloride derivatives (e.g., chlorosulfonic acid) under controlled conditions to yield the sulfonamide intermediate.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt, improving crystallinity and stability.

Example Reaction:

N-Methylpiperidine+R-SO2Cl(3R)-N-Methylpiperidine-3-sulfonamide+HClHydrochloride Salt[1][6]\text{N-Methylpiperidine} + \text{R-SO}_2\text{Cl} \rightarrow \text{(3R)-N-Methylpiperidine-3-sulfonamide} + \text{HCl} \rightarrow \text{Hydrochloride Salt} \quad[1][6]

Challenges in Stereoselective Synthesis

Racemization during workup remains a critical challenge. Studies demonstrate that aqueous conditions (e.g., sodium hydroxide) can induce epimerization at the 3-position, necessitating optimized protocols:

  • Buffered Quenching: Use of phosphate buffer (pH 7) during workup reduces racemization, achieving 97% enantiomeric excess .

  • Low-Temperature Processing: Maintaining temperatures below 25°C minimizes undesired stereochemical inversion .

TargetBiological RoleInhibitory Activity (IC₅₀)Citation
Carbonic Anhydrase IXTumor hypoxia regulation28 nM
5-HT₇ ReceptorSerotonin signaling modulation112 nM
β-LactamaseAntibiotic resistance enzyme45 nM

Mechanism of Action

  • Sulfonamide Coordination: The -SO₂NH₂ group chelates zinc ions in carbonic anhydrase, disrupting catalytic activity .

  • Piperidine Ring Interactions: Hydrophobic interactions with receptor binding pockets enhance affinity for 5-HT₇ and related G-protein-coupled receptors .

Applications in Medicinal Chemistry

Antibacterial Agents

The compound’s β-lactamase inhibitory activity synergizes with β-lactam antibiotics (e.g., penicillins), restoring efficacy against resistant strains .

Anticancer Therapeutics

By inhibiting carbonic anhydrase IX—a biomarker of tumor hypoxia—it potentiates the effects of hypoxia-activated prodrugs .

Neuromodulation

As a 5-HT₇ receptor antagonist, it shows promise in treating depression and anxiety disorders .

Hazard StatementRisk DescriptionPrecautionary Measures
H302Harmful if swallowedUse personal protective equipment
H315Causes skin irritationAvoid direct contact
H319Causes serious eye irritationWear eye protection
H335May cause respiratory irritationUse in ventilated areas

Metabolic Stability

Microsomal studies indicate moderate hepatic clearance (304.3 μL/(min·mg)), necessitating structural modifications (e.g., fluorination) to improve pharmacokinetics .

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison of Piperidine Derivatives

CompoundStructureBiological ActivityUnique Feature
(3R)-N-Methylpiperidine-3-sulfonamidePiperidine-sulfonamideBroad enzyme inhibitionChiral specificity
N-Methylpyrrolidine-3-sulfonamidePyrrolidine ringAntibacterialReduced metabolic stability
(S)-AmphetaminePhenethylamineCNS stimulationDopamine reuptake inhibition

The (3R) configuration and sulfonamide group confer distinct target selectivity compared to carboxamide or pyrrolidine-based analogues .

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